molecular formula C12H14N2O2S B2433061 4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid CAS No. 933861-87-1

4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid

Cat. No. B2433061
M. Wt: 250.32
InChI Key: YXWTWBUJHQMSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid” is a compound that contains a benzimidazole moiety. Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Benzimidazole derivatives are known to display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Disubstituted Pyrazolo and Imidazo Derivatives : Research demonstrates the synthesis of novel compounds containing the thioether and aryl moieties, starting with 2-hydroxyacetophenone and involving cyclocondensation with various amines, including 1H-benzimidazol-2-amine (Li et al., 2012).
  • Development of Benzimidazole Derivatives : Benzimidazole derivatives carrying a pyridine moiety have been synthesized, demonstrating the versatility of this chemical structure in forming new compounds (Prasad et al., 2018).

Biological and Medicinal Applications

  • Anti-Helicobacter pylori Agents : Novel structures derived from benzimidazole showed potent and selective activities against the gastric pathogen Helicobacter pylori (Carcanague et al., 2002).
  • Antiprotozoal Activity : Benzimidazole derivatives exhibited strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing better efficacy than the standard drug, metronidazole (Pérez‐Villanueva et al., 2013).
  • Angiotensin II Receptor Antagonism : Benzimidazolecarboxylic acids have been investigated as nonpeptide angiotensin II receptor antagonists, showing promising biological activity (Kubo et al., 1993).
  • Antimicrobial and Anti-Inflammatory Properties : Some benzimidazole derivatives have shown considerable antimicrobial and anti-inflammatory activities in pharmacological screenings (Manjula et al., 2011).

Catalyst and Synthetic Applications

  • Catalytic Applications in Synthesis : This chemical framework has been used in the green, solvent-free synthesis of tetrasubstituted imidazoles, highlighting its role as a catalyst in chemical reactions (Davoodnia et al., 2010).

properties

IUPAC Name

4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8-4-5-9-10(7-8)14-12(13-9)17-6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWTWBUJHQMSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.